molecular formula C11H14N4O2 B159785 N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide CAS No. 137281-08-4

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

Cat. No. B159785
M. Wt: 234.25 g/mol
InChI Key: LEGZZSRPJRCXSF-UHFFFAOYSA-N
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Description

“N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a chemical compound with the CAS Number: 137281-08-4 . It has a molecular weight of 234.26 . It is a solid substance .


Synthesis Analysis

The synthesis of this compound involves a pivaloylation of the 2-amino moiety of pyrrolo [2,3-„]pyrimidine . This step is designed to decrease the polarity and increase the solubility of the compound . The product directly precipitates from the reaction mixture by the addition of hexane and ethyl acetate . A Mannich reaction on the product affords the next intermediate in 70-80% yield . Pd-catalyzed debenzylation of the intermediate provides the final product in 90% yield . None of these steps require chromatographic purification .


Molecular Structure Analysis

The molecular structure of “N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” includes a pyrrolo[2,3-d]pyrimidin-2-yl group attached to a pivalamide group .


Physical And Chemical Properties Analysis

“N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a solid substance . It should be stored in a dry environment at 2-8°C . .

Scientific Research Applications

  • Antiviral Research

    • Summary of Application : Compounds containing five-membered heteroaryl amines, which include “N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide”, have shown relatively higher antiviral activity against Newcastle disease virus .
    • Results or Outcomes : The compounds showed antiviral activity almost on par with the well-known antiviral commercial drug, Ribavirin .
  • Cancer Chemotherapy

    • Summary of Application : Antimetabolites of folic acid, which include “N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide”, represent a large group of drugs and drug candidates, including those for cancer chemotherapy .
    • Results or Outcomes : The mechanism of antimetabolites action is based on their ability to enter into competitive relationships with structurally similar metabolites of the living, which leads to a lack of the corresponding metabolite and a decrease in the activity of vital biochemical processes in the cell .
  • Kinase Inhibition

    • Summary of Application : Compounds with a similar structure have been studied for their ability to inhibit protein kinases .
  • Anti-Tubercular Activity

    • Summary of Application : Compounds with a similar structure have been explored for their anti-tubercular activity .
    • Results or Outcomes : Some compounds showed slightly improved anti-tubercular activity .
  • Pharmaceutical Manufacturing

    • Summary of Application : “N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide” is a chemical compound that can be used in the manufacturing of pharmaceuticals .
  • Biochemical Research

    • Summary of Application : Compounds with a similar structure have been used in biochemical research to study the mechanism of action of antimetabolites .
    • Results or Outcomes : The mechanism of antimetabolites action is based on their ability to enter into competitive relationships with structurally similar metabolites of the living, which leads to a lack of the corresponding metabolite and a decrease in the activity of vital biochemical processes in the cell .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305+P351+P338 .

properties

IUPAC Name

2,2-dimethyl-N-(4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)9(17)15-10-13-7-6(4-5-12-7)8(16)14-10/h4-5H,1-3H3,(H3,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEGZZSRPJRCXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC2=C(C=CN2)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20435350
Record name 2,2-Dimethyl-N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)pivalamide

CAS RN

137281-08-4
Record name 2,2-Dimethyl-N-(4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20435350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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